FAAH Inhibition: 3-Pyridyl Isomer Is 10× More Potent, But 4-Pyridyl Offers a Distinct Selectivity Profile
In a systematic structure–activity relationship (SAR) study of heteroaryl piperidinyl urea FAAH inhibitors, the position of the pyridine nitrogen profoundly influenced potency. The 3-pyridyl analog achieved an apparent IC₅₀ of 1.4 ± 0.41 nM against human FAAH (hFAAH), while the 4-pyridyl analog exhibited an IC₅₀ of 15 ± 6.1 nM—approximately 10.7-fold lower potency. Against rat FAAH (rFAAH), the 3-pyridyl analog maintained an IC₅₀ of 33 ± 9 nM, whereas the 4-pyridyl analog showed 520 ± 80 nM, representing a 15.8-fold difference. The 3-pyridyl isomer is therefore significantly more potent in both species. However, the 4-pyridyl isomer displays a larger human/rat selectivity window (≈35-fold vs. ≈24-fold for 3-pyridyl), which may be desirable when species-specific modulation is required [1]. The 2-pyridyl and phenyl analogs gave intermediate values (12 nM and 6 nM against hFAAH, respectively), reinforcing that none of the regioisomers are pharmacologically interchangeable.
| Evidence Dimension | FAAH enzyme inhibition potency (apparent IC₅₀, nM) |
|---|---|
| Target Compound Data | hFAAH: 15 ± 6.1 nM; rFAAH: 520 ± 80 nM (4-pyridyl analog within a piperidinyl urea series) |
| Comparator Or Baseline | 3-pyridyl analog: hFAAH 1.4 ± 0.41 nM, rFAAH 33 ± 9 nM; 2-pyridyl analog: hFAAH 12 ± 2.5 nM, rFAAH 470 ± 180 nM; Phenyl analog: hFAAH 6 ± 4 nM, rFAAH 300 ± 90 nM |
| Quantified Difference | 4-pyridyl vs 3-pyridyl: 10.7-fold less potent at hFAAH, 15.8-fold less potent at rFAAH |
| Conditions | Apparent IC₅₀ values obtained after 60 min preincubation with enzyme; n ≥ 3 ± standard error (n=2 for rFAAH 4-pyridyl). Assay conducted at Janssen Pharmaceutical Companies. |
Why This Matters
For researchers screening FAAH inhibitors, selecting the 4-pyridyl isomer over the 3-pyridyl isomer based purely on price or availability would introduce a >10-fold potency penalty, potentially causing false negatives in hit discovery or requiring extensive re-optimization of the lead series.
- [1] Keith JM, et al. The SAR of brain penetration for a series of heteroaryl urea FAAH inhibitors. Bioorg Med Chem Lett. 2016. Table 2: Heteroaryl Urea SAR. PMID: 27189675. View Source
